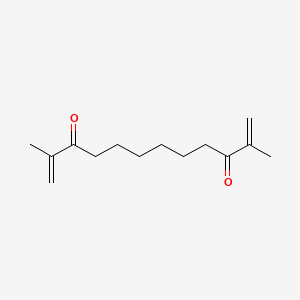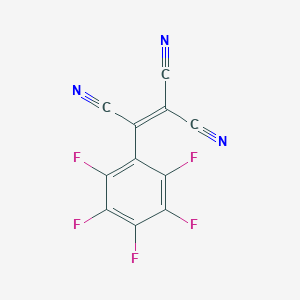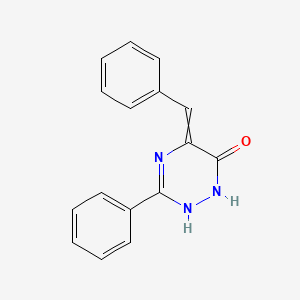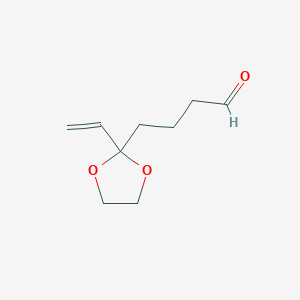
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of a dioxolane ring and an aldehyde group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal typically involves the reaction of butanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The ethenyl group is then introduced via a subsequent reaction with a suitable ethenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanoic acid.
Reduction: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanol.
Substitution: 4-(2-Bromoethyl-1,3-dioxolan-2-yl)butanal.
Aplicaciones Científicas De Investigación
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal involves its reactive aldehyde and ethenyl groups. The aldehyde group can form Schiff bases with amines, while the ethenyl group can undergo polymerization reactions. These reactive sites make it a valuable compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxolan-2-yl)butanal: Similar structure but lacks the ethenyl group.
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal: Contains an ethynyl group instead of an ethenyl group.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar dioxolane ring but different functional groups.
Uniqueness
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is unique due to the presence of both an aldehyde and an ethenyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
113281-33-7 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-(2-ethenyl-1,3-dioxolan-2-yl)butanal |
InChI |
InChI=1S/C9H14O3/c1-2-9(5-3-4-6-10)11-7-8-12-9/h2,6H,1,3-5,7-8H2 |
Clave InChI |
JPWKOEMHMPFSRL-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(OCCO1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


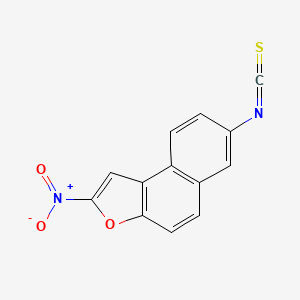
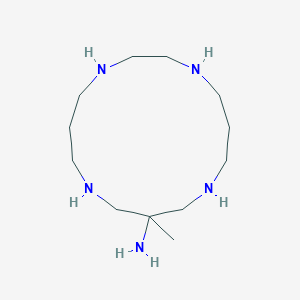
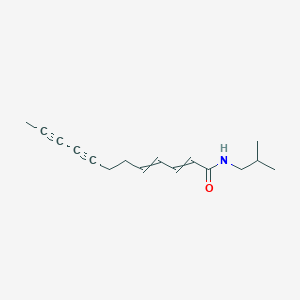
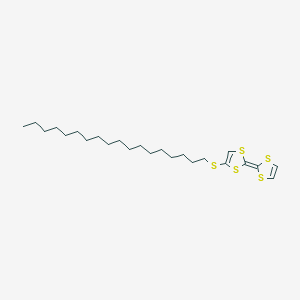
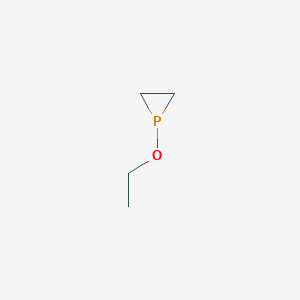
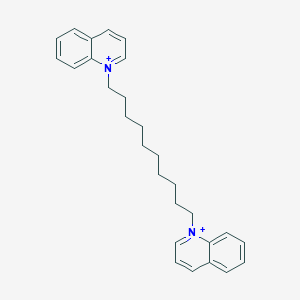
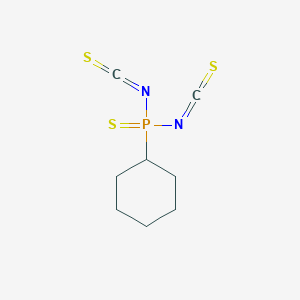
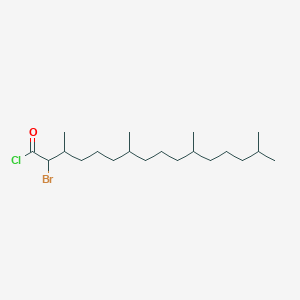
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)
